(3-Fluoro-5-methoxyphenyl)methanol
Overview
Description
(3-Fluoro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9FO2 It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fifth position on the benzene ring, with a methanol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-methoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Reduction: The final step involves the reduction of the intermediate compound to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The fluorine and methoxy groups on the benzene ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes or ketones.
Reduction Products: Various alcohol derivatives.
Substitution Products: New aromatic compounds with different functional groups.
Scientific Research Applications
(3-Fluoro-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (3-Fluoro-4-methoxyphenyl)methanol
- (3-Fluoro-5-ethoxyphenyl)methanol
- (3-Fluoro-5-methoxybenzyl alcohol)
Comparison:
- Uniqueness: The specific positioning of the fluorine and methoxy groups in (3-Fluoro-5-methoxyphenyl)methanol imparts unique chemical properties, such as altered reactivity and binding characteristics.
- Chemical Properties: Compared to similar compounds, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
Properties
IUPAC Name |
(3-fluoro-5-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNFFYDXPZERQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650440 | |
Record name | (3-Fluoro-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-27-7 | |
Record name | 3-Fluoro-5-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluoro-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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